molecular formula C32H29BO2 B8222818 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8222818
M. Wt: 456.4 g/mol
InChI Key: GWUWBTXJLPINIT-UHFFFAOYSA-N
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Description

This compound features an anthracene core substituted at the 9-position with a biphenyl-2-yl group and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The biphenyl substituent enhances π-conjugation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) . The boronic ester group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer or small-molecule synthesis .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(2-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-20-12-10-18-25(27)29(26-19-11-13-21-28(26)30)24-17-9-8-16-23(24)22-14-6-5-7-15-22/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUWBTXJLPINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the anthracene core. The anthracene core is then functionalized with a biphenyl group through a series of coupling reactions, such as Suzuki coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and purity of the final product. Techniques such as sublimation may be employed to purify the compound further .

Chemical Reactions Analysis

Types of Reactions

2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene and biphenyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(10-([1,1’-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Key Findings

Carbazole derivatives () exhibit higher thermal stability and tunable emission spectra due to nitrogen-containing heterocycles .

Synthetic Efficiency :

  • Suzuki-Miyaura coupling (Pd-catalyzed) is a common method for introducing aryl/heteroaryl groups to anthracene (e.g., 46–58% yields in ).
  • The target compound’s biphenyl group may require optimized steric conditions due to ortho-substitution .

Physical Properties :

  • Melting points correlate with molecular symmetry and packing. The naphthalen-2-yl analog () melts at 212–216°C, while bulkier substituents (e.g., di-naphthalen-2-yl in ) likely reduce crystallinity.

Research Implications

  • OLED Performance : The target compound’s biphenyl group may enhance luminescence efficiency compared to single-ring substituents, as seen in carbazole-based emitters .
  • Synthetic Versatility : Boronic esters enable modular synthesis of conjugated polymers for flexible electronics .
  • Stability Challenges : Anthracene derivatives with electron-withdrawing groups (e.g., boronic esters) may exhibit oxidative degradation under high-voltage OLED operation, requiring encapsulation strategies .

Biological Activity

The compound 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1416243-42-9) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C32H29BO2
Molecular Weight: 456.39 g/mol
Structure: The compound features a boron atom integrated into a dioxaborolane ring, linked to an anthracene moiety substituted with biphenyl groups. This structural configuration is significant for its electronic properties and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of boron compounds like dioxaborolanes often hinges on their ability to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed for the biological activity of this compound:

  • Inhibition of Enzymatic Activity : Boron-containing compounds can act as enzyme inhibitors by forming stable complexes with catalytic sites on enzymes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity through the scavenging of free radicals due to its aromatic structure.
  • Photodynamic Activity : The anthracene moiety can absorb UV light and generate reactive oxygen species (ROS), which can induce cell death in targeted cancer cells.

Anticancer Activity

A study investigated the effects of various boron compounds on cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when compared to control groups. The mechanism was attributed to ROS generation leading to apoptosis.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715 ± 2ROS Generation
ControlMCF-7>50N/A

Antioxidant Activity

Another research focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively reduced DPPH radicals in a concentration-dependent manner.

Concentration (µM)% Inhibition
1025
5060
10085

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling reactions. Anthracene derivatives are functionalized with boronate esters through palladium-catalyzed cross-coupling. For example, brominated anthracene intermediates (e.g., 9-bromoanthracene derivatives) react with biphenyl boronic esters under inert conditions (e.g., THF solvent, LDA as a base) . Key steps include:

  • Step 1 : Lithiation of anthracene derivatives using LDA at low temperatures (-15°C to 0°C).
  • Step 2 : Boronation via addition of pinacol boronic ester precursors.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
    • Data Table : Common Reaction Conditions
ReagentSolventTemperatureCatalystYield (%)Reference
LDA, Biphenyl-BpinTHF-15°CPd(PPh₃)₄60–75%
NaOtBu, B₂pin₂DMF80°CPd(dba)₂50–65%

Q. How is this compound purified and characterized in academic settings?

  • Methodological Answer :

  • Purification : After synthesis, impurities are removed via recrystallization (toluene/ethanol) or flash chromatography (silica gel, gradient elution). High-performance liquid chromatography (HPLC) is used for analytical purity checks .
  • Characterization :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aromatic protons (δ 7.2–8.5 ppm) and boronate ester peaks (δ 1.2–1.4 ppm for pinacol methyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 520–550).
  • UV-Vis : Anthracene moieties show absorbance at λₘₐₓ ~370–400 nm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data for cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in yields or side products often arise from:

  • Steric hindrance : Bulky biphenyl groups reduce coupling efficiency. Use smaller ligands (e.g., SPhos instead of PPh₃) to enhance Pd catalyst activity .
  • Solvent effects : Polar aprotic solvents (DMF) improve solubility but may decompose boronate esters. THF/toluene mixtures balance stability and reactivity .
  • Temperature control : Lower temperatures (-15°C) minimize boronate ester hydrolysis .
    • Case Study : A 2021 study achieved 85% yield by replacing Pd(PPh₃)₄ with Pd(OAc)₂ and SPhos in THF at 60°C .

Q. How does the compound’s stability under varying environmental conditions impact its use in optoelectronic research?

  • Methodological Answer : Stability is assessed via:

  • Thermogravimetric Analysis (TGA) : Degradation onset temperatures (>250°C) confirm thermal stability for OLED applications .
  • Light Exposure Tests : UV-Vis monitoring (λₘₐₓ shifts) detects photodegradation; anthracene derivatives degrade under prolonged UV light .
  • Humidity Control : Boronate esters hydrolyze in moisture. Storage under argon with molecular sieves is critical .
    • Data Table : Stability Parameters
ConditionDegradation PathwayMitigation StrategyReference
MoistureHydrolysisArgon atmosphere, sieves
UV light (365 nm)PhotooxidationAmber glassware, N₂ purge

Q. What computational methods predict the compound’s electronic properties for organic semiconductor design?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate HOMO/LUMO levels (e.g., HOMO = -5.2 eV, LUMO = -2.8 eV) .
  • Molecular Dynamics (MD) : Simulate π-π stacking interactions in thin films using AMBER force fields .
    • Validation : Experimental UV-Vis and cyclic voltammetry data align with computational predictions within ±0.3 eV .

Contradictions and Validation

  • Spectral Data Conflicts : NMR shifts for biphenyl protons vary between DMSO-d₆ (δ 7.5–7.7 ppm) and CDCl₃ (δ 7.3–7.5 ppm) due to solvent polarity . Always report solvent conditions.
  • Yield Discrepancies : Lower yields (<50%) in air-sensitive reactions highlight the need for rigorous inert-atmosphere protocols .

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